4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)29(26,27)22-13-14-9-10-21-17(12-14)18-2-1-11-28-18/h1-6,9-12,22H,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKBWZMCLILYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a pyrrolidinone ring and a thiophene moiety, which are critical for its biological interactions. The presence of the sulfonamide group enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O4S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 1203014-22-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor, particularly targeting pathways involved in tumor growth and inflammation. The structural features allow it to mimic natural substrates, thereby blocking active sites on enzymes critical for cancer cell proliferation.
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. In a study involving human cancer cells such as HeLa and AGS, the compound exhibited significant cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL .
Table: Anticancer Activity of the Compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 0.89 | Induction of apoptosis |
| HL-60 | 3.53 | Caspase activation |
| AGS | 9.63 | Cell cycle arrest in subG0 phase |
Cardiovascular Effects
The compound's derivatives have also been studied for their cardiovascular effects. In isolated rat heart models, certain sulfonamide derivatives demonstrated significant changes in perfusion pressure and coronary resistance . This suggests potential therapeutic applications in managing cardiovascular diseases.
Table: Effects on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Decreased perfusion pressure |
| Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Decreased perfusion pressure |
Case Studies
- Caspase Activation Study : A detailed investigation into the activation of caspases revealed that treatment with the compound led to increased levels of caspase-8 and caspase-9 activities in treated cells, indicating that both extrinsic and intrinsic apoptotic pathways were activated .
- Cardiovascular Impact Study : In experiments assessing the impact on coronary resistance, the compound was found to significantly lower perfusion pressure compared to controls, indicating a potential for cardiovascular therapeutic applications .
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with a molecular weight of approximately 428.5 g/mol. It is composed of a dioxopyrrolidin moiety linked to a benzenesulfonamide group, which is further substituted with a thiophenyl-pyridine unit. This compound is of interest in medicinal chemistry due to its various functional groups and potential biological activities.
Note: The query requests information on "4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide" while the available search results discuss "4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide". These are different compounds. The following information is based on the search results for the latter compound.
Potential Applications
- Drug Development The unique structure of the compound allows for various interactions with biological targets, which enhances its potential efficacy in therapeutic applications.
- Antibacterial Properties As a sulfonamide, this compound may possess antibacterial properties.
- Antitumor and Antiviral Effects The presence of dioxopyrrolidin and thiophene groups may lead to antitumor and antiviral pharmacological activities.
Chemical Reactions
This compound can undergo several chemical reactions, often requiring specific conditions like controlled pH and temperature to prevent degradation or unwanted side reactions. Advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields.
General Properties
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Bioactivity Implications
Heterocyclic Diversity :
- The target compound’s thiophene group (aromatic sulfur) contrasts with the pyrimidine in and benzothiazole in . Thiophene’s electron-rich nature may enhance π-π stacking in protein binding, whereas pyrimidines (as in ) offer H-bonding sites for kinase or enzyme inhibition .
- The 2,5-dioxopyrrolidine group, shared with and , is a polar moiety that may improve solubility and participate in covalent interactions (e.g., via Michael addition).
Fluorine atoms in increase electronegativity and membrane permeability, a feature absent in the target compound but critical for blood-brain barrier penetration in CNS-targeted drugs .
Synthetic Accessibility :
- Compounds like and utilize straightforward sulfonamide couplings (e.g., sulfonyl chloride + amine), whereas the target compound’s thiophene-pyridine linkage may require multi-step functionalization, increasing synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
